molecular formula C5H8N4O2 B3430895 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 869941-63-9

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B3430895
CAS No.: 869941-63-9
M. Wt: 156.14 g/mol
InChI Key: IRWIBRVWUGWMCK-UHFFFAOYSA-N
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Description

3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid is an organic compound that features a triazole ring substituted with an amino group and a propanoic acid moiety

Biochemical Analysis

Biochemical Properties

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including catalase and glutathione peroxidase. The compound acts as an inhibitor of catalase, leading to an increase in hydrogen peroxide levels within cells . This interaction triggers a compensatory mechanism that enhances the activity of glutathione peroxidase and glutathione reductase, which are involved in detoxifying hydrogen peroxide . Additionally, this compound has been shown to inhibit the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce oxidative stress by increasing hydrogen peroxide levels, which can affect cell signaling pathways and lead to changes in gene expression . This oxidative stress can also impact cellular metabolism by altering the balance of reactive oxygen species and antioxidants within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to catalase, inhibiting its activity and leading to an accumulation of hydrogen peroxide . This inhibition triggers a compensatory response that increases the activity of other antioxidant enzymes such as glutathione peroxidase and glutathione reductase . Additionally, the compound inhibits imidazoleglycerol-phosphate dehydratase, affecting histidine biosynthesis . These interactions highlight the compound’s role in modulating enzyme activity and influencing cellular redox balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory effects on catalase . Long-term exposure to the compound has been associated with sustained oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit catalase and induce a mild oxidative stress response . At higher doses, the compound’s effects can become toxic, leading to significant oxidative damage and adverse effects on cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as catalase and imidazoleglycerol-phosphate dehydratase, influencing metabolic flux and metabolite levels . The compound’s inhibition of catalase affects the cellular redox balance, while its impact on histidine biosynthesis can alter amino acid metabolism . These interactions underscore the compound’s role in modulating metabolic pathways and influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed within various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are essential for the compound’s ability to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with catalase and other enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These factors are essential for the compound’s ability to modulate enzyme activity and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine with succinic anhydride, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The amino group in the triazole ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole compounds.

    Substitution: Substituted triazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It serves as a probe to investigate the function of triazole-containing biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its triazole ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

  • 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
  • 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides

Comparison: 3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the triazole ring This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds

Properties

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-5-7-3-9(8-5)2-1-4(10)11/h3H,1-2H2,(H2,6,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWIBRVWUGWMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869941-63-9
Record name 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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